molecular formula C10H15N3O B11903217 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)- CAS No. 646056-17-9

1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-

Cat. No.: B11903217
CAS No.: 646056-17-9
M. Wt: 193.25 g/mol
InChI Key: ARJBWDBVOQMQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Diazaspiro Architectures in Drug Discovery

The adoption of diazaspiro frameworks in drug discovery traces its roots to the early 2000s, when researchers began exploring alternatives to flat, aromatic systems. Initial efforts focused on spiro[5.5]undecane and spiro[3.4]octane derivatives, which demonstrated enhanced binding affinity for neurological targets such as γ-aminobutyric acid type A receptors (GABA~A~Rs). For example, 3,9-diazaspiro[5.5]undecane-based antagonists like 2027 achieved submicromolar binding affinities ( K i = 180 nM) by leveraging their rigid spiro cores to occupy hydrophobic pockets inaccessible to linear analogs.

Synthetic advancements in the 2010s further propelled diazaspiro architectures into mainstream drug design. The development of rhodium(III)-catalyzed [3 + 2] annulation and palladium-mediated cycloaddition reactions enabled efficient access to spirocyclic amines, including 1,7-diazaspiro[4.4]nonane derivatives. These methods addressed earlier challenges in stereochemical control, allowing for the systematic exploration of spiroscaffold libraries. By 2021, diazaspiro[3.4]octane compounds had demonstrated potent activity against Plasmodium falciparum in high-throughput screens, with IC~50~ values in the low nanomolar range, highlighting their versatility across therapeutic areas.

Strategic Importance of Isoxazole-Containing Spiroscaffolds

Isoxazole, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, has become a privileged scaffold in medicinal chemistry due to its balanced physicochemical properties and hydrogen-bonding capacity. When integrated into spirocyclic systems, such as 1-(5-isoxazolyl)-1,7-diazaspiro[4.4]nonane, the isoxazole moiety confers three key advantages:

  • Enhanced Binding Specificity : The isoxazole ring’s electron-rich nature facilitates π-π stacking and dipole interactions with aromatic residues in target proteins. In cereblon (CRBN) ligands, spiro-isoxazole derivatives exhibit novel binding modes that bypass the teratogenic liabilities associated with traditional glutarimide-based drugs.
  • Improved Metabolic Stability : The spirocyclic framework reduces rotational freedom, shielding labile functional groups from cytochrome P450-mediated oxidation. This property is critical for compounds like 1e , a diazaspiro[5.5]undecane analog, which showed prolonged half-lives in preclinical models compared to nonspirocyclic counterparts.
  • Synthetic Versatility : Metal-free [3 + 2] cycloadditions and aldol cyclization reactions enable modular assembly of isoxazole-spiro hybrids, as demonstrated in the synthesis of trifluoromethylated heterospirocyclic frameworks. These methods circumvent the need for toxic catalysts, aligning with green chemistry principles.

The synergy between diazaspiro rigidity and isoxazole reactivity is exemplified by recent efforts to optimize 1,7-diazaspiro[4.4]nonane derivatives for immunomodulation. Compounds bearing 5-isoxazolyl substituents have rescued T-cell proliferation in vitro by selectively inhibiting extrasynaptic GABA~A~R subtypes, underscoring their potential in autoimmune therapeutics.

Properties

CAS No.

646056-17-9

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2-oxazole

InChI

InChI=1S/C10H15N3O/c1-3-10(4-6-11-8-10)13(7-1)9-2-5-12-14-9/h2,5,11H,1,3-4,6-8H2

InChI Key

ARJBWDBVOQMQBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)N(C1)C3=CC=NO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diazaspiro nonane derivative with an isoxazole precursor in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydride or potassium carbonate are often employed to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Methods such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Diazaspiro Cores

Heterocyclic Substituents
  • 1-(5-Isoxazolyl) vs.
Aliphatic and Aromatic Substituents
  • This modification is critical for central nervous system-targeted ligands, such as sigma receptor (S1R) modulators .

Spiro Ring Size Variations

  • 2,7-Diazaspiro[3.5]nonane Derivatives: Smaller 3.5 ring systems (vs. 4.4) constrain molecular conformation, affecting binding to sigma receptors. For example, compound 4b (2,7-diazaspiro[3.5]nonane) acts as an S1R agonist, while 5b (diazabicyclo[4.3.0]nonane) shows antagonistic activity .

Table 1: Key Properties of Selected Diazaspiro Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Group Biological Activity
1,7-Diazaspiro[4.4]nonane (base) 1311534-72-1 C7H14N2 126.20 None Not specified
1-(5-Pyrimidinyl) Derivative 646056-16-8 C11H16N4 204.27 Pyrimidine Not specified
1-Benzyl Derivative Not available C14H18N2 214.31 Benzyl S1R modulation (inferred)
tert-Butyl Ester Derivative 885268-47-3 C12H22N2O2 226.32 tert-Butyl ester Intermediate for drug design
2,7-Diazaspiro[3.5]nonane (Compound 4b) Not available Not provided Not provided Agonist substituents S1R agonist

Biological Activity

1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)- is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with biological targets, particularly in the context of addiction treatment and other therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10H15N3O
  • Molecular Weight : Approximately 207.27 g/mol
  • CAS Number : 646056-17-9

The structure features a diazaspiro framework with two nitrogen atoms integrated into a spirocyclic system, alongside a 5-isoxazolyl group. This unique arrangement may facilitate interactions with various biological receptors or enzymes involved in neurotransmission .

Biological Activity Overview

Research indicates that 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)- exhibits significant biological activity. Key areas of investigation include:

  • Therapeutic Effects : The compound has been studied for its potential in treating addiction and related disorders. Its structural properties suggest it may interact with neurotransmitter systems, influencing pathways associated with mood regulation and addiction .
  • Mechanism of Action : Although specific mechanisms are still under investigation, compounds with similar structures have shown potential to modulate receptor activities or inhibit enzyme functions, which could lead to various therapeutic effects.

Comparative Analysis of Related Compounds

Understanding the biological activity of 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)- can be enhanced by comparing it with structurally similar compounds. The following table summarizes some related compounds and their unique aspects:

Compound Name Structure Features Unique Aspects
1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-Contains an isothiazole groupMay exhibit different biological activities due to sulfur presence
1,7-Diazaspiro[4.4]nonane, 1-(5-pyridinyl)-Substituted with a pyridine ringPotentially different receptor interactions compared to isoxazole derivatives
1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)Contains an oxadiazole groupProvides insights into nitrogen heterocycles in drug design

This comparative analysis highlights the distinctiveness of the isoxazole substitution in the target compound and its potential implications for biological activity.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of compounds similar to 1,7-Diazaspiro[4.4]nonane, particularly focusing on their interactions with neurotransmitter systems:

  • A study indicated that derivatives of diazaspiro compounds could serve as effective covalent inhibitors against specific cancer-related proteins (e.g., KRAS G12C), demonstrating their versatility beyond addiction treatment .
  • In vivo studies have shown that certain analogs exhibit dose-dependent antitumor effects in mouse models, suggesting broader therapeutic potentials that could be explored for the isoxazole-containing compound as well.

Q & A

Q. What synthetic methodologies are commonly employed for 1,7-diazaspiro[4.4]nonane derivatives?

The synthesis typically involves cyclization reactions between diamines and ketones/aldehydes under acidic or basic conditions. For example, spirocyclic cores are formed via intramolecular cyclization of precursors like substituted pyrimidines or isoxazoles. Reaction parameters (temperature, pH, solvent) must be optimized to ensure high yield and purity. Chromatography or crystallization is often required for purification .

Q. How is the compound characterized analytically?

Standard methods include:

  • NMR spectroscopy to confirm spirocyclic structure and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography to resolve absolute configuration (e.g., (5R)-stereoisomer in ) .

Q. What biological activities are associated with this compound?

Derivatives show:

  • Menin-MLL interaction inhibition (IC50 values: 0.3–0.5 µM) relevant to leukemia research.
  • Antimicrobial activity against pathogens like Xanthomonas axonopodis (15 mm inhibition zone). Mechanistic studies suggest binding to enzyme active sites or disrupting protein-protein interactions .

Q. How can researchers address contradictions in reported IC50 values?

Variability may arise from assay conditions (e.g., pH, temperature) or compound purity. Validate data using orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) and ensure batch-to-batch consistency via HPLC .

Advanced Research Questions

Q. What strategies optimize stereochemical control during synthesis?

Chiral auxiliaries or asymmetric catalysis (e.g., enantioselective alkylation) can enhance stereopurity. For example, (5R)-configured derivatives in required precise pH and temperature control during cyclization. Computational modeling (DFT) aids in predicting stereochemical outcomes .

Q. How can structure-activity relationships (SAR) guide derivative design?

Key modifications include:

  • Substituent effects : Pyrimidinyl or isoxazolyl groups enhance target binding ( ).
  • Spirocyclic rigidity : Reduces conformational entropy, improving binding kinetics (e.g., sigma receptor ligands in ). SAR tables from in vitro screens (e.g., Table 1 in ) inform iterative optimization .

Q. What advanced techniques validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirms target binding by measuring thermal stability shifts.
  • CRISPR/Cas9 knockouts : Validate specificity (e.g., menin-MLL inhibition in leukemia cells).
  • SPR/BLI : Quantify binding kinetics (e.g., sigma receptor affinity in ) .

Q. How do spirocyclic dynamics influence pharmacokinetics?

Molecular dynamics (MD) simulations reveal:

  • Conformational flexibility : Impacts blood-brain barrier permeability.
  • Metabolic stability : Spiro rings resist cytochrome P450 oxidation better than linear analogs. In vivo studies (e.g., xenograft models in ) correlate structural features with bioavailability .

Q. What computational tools predict off-target interactions?

  • Docking studies (AutoDock Vina) : Screen against databases like ChEMBL.
  • Pharmacophore modeling : Identify shared motifs with known ligands (e.g., sigma receptor pharmacophores in ).
  • Machine learning (QSAR) : Prioritize derivatives with low polypharmacology risk .

Q. How can researchers leverage this scaffold for polypharmacology?

Derivatives with dual S1R/S2R activity (e.g., compound 4b in , Ki = 2.7 nM S1R, 27 nM S2R) are designed via hybrid pharmacophores. Functional assays (e.g., phenytoin reversal tests) confirm mechanistic profiles .

Tables for Key Data

Q. Table 1: Inhibitory Activity of Derivatives

CompoundTargetIC50 (µM)Reference
Menin-MLL inhibitorMenin-MLL0.5
Sigma receptor ligandS1R0.0027*

*Ki value in nM.

Q. Table 2: Structural Modifications and Outcomes

ModificationEffectExample Derivative
Isoxazolyl substitutionEnhanced kinase inhibition1-(5-isoxazolyl)
Pyrimidinyl substitutionImproved sigma receptor binding7-(5-pyrimidinyl)

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) due to unknown acute toxicity ().
  • Disposal : Follow EPA guidelines for nitrogen-containing waste.
  • In vitro compliance : Adhere to institutional biosafety protocols ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.